molecular formula C19H27FN2O4 B1457428 tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate CAS No. 1400764-52-4

tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate

Cat. No. B1457428
CAS RN: 1400764-52-4
M. Wt: 366.4 g/mol
InChI Key: RGBOSLJMSBSHPJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((Benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative of tert-butyl ester. It is an intermediate used in the synthesis of pharmaceuticals and other compounds. The compound has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Protein Tyrosine Kinase Inhibitors : One study outlines an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound closely related to the target molecule, which serves as an important intermediate in the development of novel protein tyrosine kinase inhibitors such as CP-690550. This synthesis involves several steps starting from easily obtainable reagents, highlighting the compound's relevance in creating potent therapeutic agents (Chen Xin-zhi, 2011).

  • Antibacterial Agents : Research into fluoronaphthyridines, compounds with structural similarity to the target molecule, demonstrates their utility as antibacterial agents. The study discusses the synthesis and structure-activity relationships of these compounds, indicating the significance of such molecular frameworks in developing new therapeutic agents with improved efficacy (D. Bouzard et al., 1992).

  • Anticancer Drug Intermediates : Another study focuses on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an analogue of the target compound, emphasizing its importance as an intermediate for small molecule anticancer drugs. The high yield synthetic method developed for this compound underscores its potential in facilitating the production of novel anticancer therapies (Binliang Zhang et al., 2018).

  • Building Blocks for Cyclopropyl-Containing Amino Acids : The versatility of compounds containing benzyloxycarbonylamino groups, similar to the target molecule, is demonstrated through their use in synthesizing cyclopropyl-containing amino acids. These building blocks are crucial for developing geometrically constrained bicyclic peptidomimetics, offering potential in designing peptide-based therapeutics (Michael Limbach et al., 2009).

properties

IUPAC Name

tert-butyl 3-fluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O4/c1-19(2,3)26-18(24)22-10-9-15(16(20)12-22)11-21-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBOSLJMSBSHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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